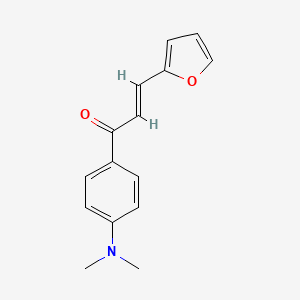

(E)-1-(4-(dimethylamino)phenyl)-3-(furan-2-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(dimethylamino)phenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as DMF-DABCO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. DMF-DABCO has been shown to possess a range of biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

Nonlinear Optical Materials

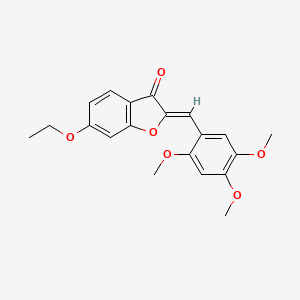

One study synthesized two asymmetric pyrene derivatives to explore lossless broadband nonlinear refraction. These compounds showed a positive third-order nonlinear refractive index with high linear transmission, indicating potential as superior broadband nonlinear refractive materials (Wu et al., 2017). Another research synthesized a novel chalcone derivative, demonstrating a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its use in optical devices like optical limiters (Rahulan et al., 2014).

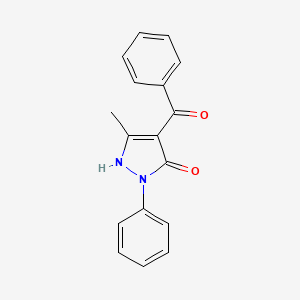

Synthesis and Chemical Studies

Studies have also focused on the synthesis and chemical properties of related compounds. For instance, a method for preparing 2-(4-N,N-dimethylaminophenyl) heterocycles through photolysis showed high regio- and chemoselectivity, rationalized by the intermediacy of a triplet aryl cation (Guizzardi et al., 2000). Additionally, the solvent-free microwave-assisted synthesis of certain derivatives highlighted their antibacterial activity, indicating the utility of green chemistry in pharmaceutical development (Ashok et al., 2012).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of chalcone derivatives was investigated, revealing significant solvatochromic effects due to intramolecular charge transfer. This study provided insights into the stabilization of molecules in the singlet excited state compared to the ground state, with implications for the development of fluorescent molecular probes (Kumari et al., 2017).

Antimicrobial and Corrosion Inhibition

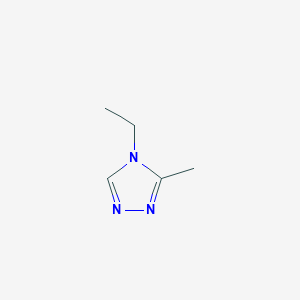

Research on the antimicrobial and corrosion inhibition properties of (E)-1-(4-(dimethylamino)phenyl)-3-(furan-2-yl)prop-2-en-1-one derivatives has shown promising results. For example, novel dimethyl triazene incorporated phenylamino pyrimidine derivatives exhibited in vitro antimicrobial activity against certain bacterial and fungal strains (Jadvani & Naliapara, 2021). Another study focused on the corrosion inhibition action of furanylnicotinamidine derivatives on carbon steel in hydrochloric acid solution, demonstrating high inhibition efficiency and potential as green corrosion inhibitors (Fouda et al., 2020).

properties

IUPAC Name |

(E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYGDCTUOSFBMJ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)

![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)